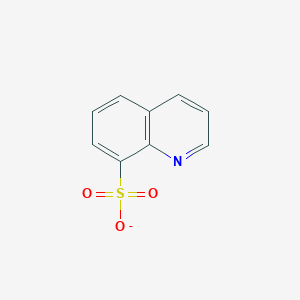![molecular formula C25H19N3O5S B280723 N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide](/img/structure/B280723.png)
N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide, also known as MI-773, is a small molecule inhibitor that has shown promising results in cancer research. It is a potent and selective inhibitor of the p53-MDM2 interaction, a pathway that is frequently disrupted in cancer cells. MI-773 has been extensively studied for its potential as a therapeutic agent in various types of cancer.
Mécanisme D'action
N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide is a potent and selective inhibitor of the p53-MDM2 interaction. The p53 protein is a tumor suppressor that plays a critical role in preventing the development of cancer. However, in many types of cancer, the p53 pathway is disrupted, leading to the overexpression of MDM2, a protein that binds to and inhibits p53. This compound binds to the MDM2 protein, preventing it from interacting with p53 and allowing p53 to function normally. This leads to the induction of apoptosis in cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide is a potent and selective inhibitor of the p53-MDM2 interaction, making it a valuable tool for studying the p53 pathway in cancer cells. However, its high potency may also make it difficult to use in certain experiments, as it may cause off-target effects. This compound is also relatively expensive, which may limit its use in some labs.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further research is needed to determine the optimal dosing and treatment schedule for this compound in different types of cancer.
Méthodes De Synthèse
N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide can be synthesized using a multi-step process that involves the reaction of several intermediates. The first step involves the condensation of 4-methoxybenzaldehyde with isonicotinamide to form an imine intermediate. This is followed by a reduction step to obtain the corresponding amine. The amine is then reacted with 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride to form this compound.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide has been extensively studied for its potential as a therapeutic agent in various types of cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C25H19N3O5S |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylpyridine-4-carboxamide |
InChI |
InChI=1S/C25H19N3O5S/c1-27-21-10-11-22(19-4-3-5-20(23(19)21)25(27)30)34(31,32)28(17-6-8-18(33-2)9-7-17)24(29)16-12-14-26-15-13-16/h3-15H,1-2H3 |
Clé InChI |
PDLXAZWHBDUHNE-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CC=NC=C5)C=CC=C3C1=O |
SMILES canonique |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CC=NC=C5)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
